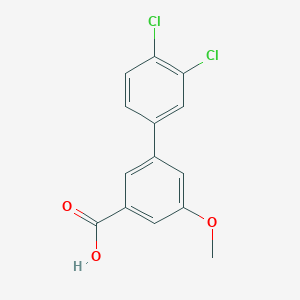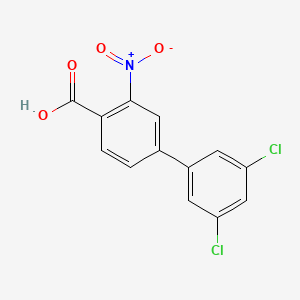
6-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3,5-dichlorophenyl)benzoic acid, or 6-CDPBA, is an organic compound with a wide range of applications in scientific research. It is a white solid that is odorless and has a melting point of approximately 168°C. 6-CDPBA is used in many different laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are important to consider when conducting research.
Wissenschaftliche Forschungsanwendungen
6-CDPBA has a wide range of applications in scientific research. It is used in the synthesis of novel compounds, such as 6-chloro-3-hydroxybenzoic acid, which can be used as a starting material for the synthesis of other compounds. 6-CDPBA is also used as an intermediate in the synthesis of other compounds, such as 6-chloro-3-methoxybenzoic acid, which can be used as a starting material for the synthesis of other compounds. 6-CDPBA is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug 6-chloro-3-methoxybenzoic acid. 6-CDPBA is also used in the synthesis of dyes, such as 6-chloro-3-methoxybenzoic acid, which can be used as a starting material for the synthesis of other dyes.
Wirkmechanismus
The mechanism of action of 6-CDPBA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting the activity of these enzymes, 6-CDPBA can reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
6-CDPBA has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which can reduce inflammation. It has also been shown to inhibit the activity of lipoxygenase enzymes, which can reduce the production of leukotrienes. Leukotrienes are involved in inflammation and other physiological processes. Additionally, 6-CDPBA has been shown to have anti-oxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-CDPBA in laboratory experiments include its low cost, its availability, and its ability to be synthesized in a variety of ways. Additionally, 6-CDPBA is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of using 6-CDPBA in laboratory experiments is its potential toxicity. 6-CDPBA is a relatively toxic compound, and care should be taken when handling and using it in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-CDPBA. One potential direction is to further investigate its anti-oxidant and anti-cancer properties. Additionally, further research could be conducted on its mechanism of action, as well as its potential toxicity. Additionally, 6-CDPBA could be used in the synthesis of novel compounds and pharmaceuticals, as well as in the synthesis of dyes. Finally, further research could be conducted on its potential applications in other fields, such as food science and biotechnology.
Synthesemethoden
6-CDPBA can be synthesized in a few different ways. The most common method is the reaction of 3,5-dichlorobenzoic acid with chlorine in the presence of a catalyst, such as ferric chloride. The reaction is carried out in a solvent such as acetic acid. The resulting product is a 6-CDPBA with a purity of 95%. Other methods of synthesis include the reaction of 3,5-dichlorobenzoic acid with phosphorus oxychloride in the presence of a catalyst, such as ferric chloride, and the reaction of 3,5-dichlorobenzoic acid with phosphorus trichloride in the presence of a catalyst, such as zinc chloride.
Eigenschaften
IUPAC Name |
2-chloro-6-(3,5-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNGQJMMZSDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691292 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-87-0 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














